REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([CH3:14])[CH:8]=1)(C)(C)C.[ClH:16]>C(O)(C)C>[ClH:16].[CH3:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([CH3:14])[N:10]=1)[C:6]([OH:15])=[O:5] |f:3.4|
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Name
|
|
Quantity
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2.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by MPLC on silica gel (heptane:EA gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1C=C(C(=O)O)C=C(N1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |